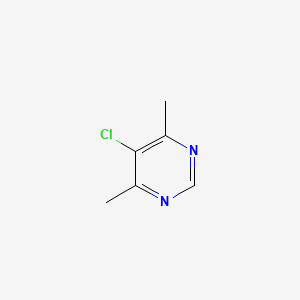

5-Chloro-4,6-dimethylpyrimidine

Description

BenchChem offers high-quality 5-Chloro-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFRUARDOZNMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503974 | |

| Record name | 5-Chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75712-75-3 | |

| Record name | 5-Chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4,6-dimethylpyrimidine chemical structure and properties

Title: Technical Profile: 5-Chloro-4,6-dimethylpyrimidine – Synthesis, Reactivity, and Therapeutic Applications

Executive Summary 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) is a specialized heterocyclic building block critical to the development of next-generation pharmaceuticals, particularly in the fields of oncology (PSS1 inhibitors) and hematology (iron chelation therapies). Unlike its more common 2-chloro or 4-chloro isomers, the 5-chloro derivative offers a unique substitution pattern where the halogen occupies the electronically enriched C5 position, flanked by sterically demanding methyl groups. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for research and development applications.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Identity & Classification The molecule features a pyrimidine core substituted with methyl groups at positions 4 and 6, and a chlorine atom at position 5.[1][2][3][4] This specific arrangement blocks the most nucleophilic site (C5), directing subsequent functionalization to the C2 position or the methyl side chains.

| Property | Data |

| Chemical Name | 5-Chloro-4,6-dimethylpyrimidine |

| CAS Number | 75712-75-3 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| SMILES | CC1=C(Cl)C(C)=NC=N1 |

| Appearance | Low-melting solid or crystalline powder |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |

| Purity Standard | Typically ≥97% (HPLC) for synthetic applications |

Part 2: Synthesis & Production Protocols

Core Synthesis: Electrophilic Chlorination The most robust route to 5-Chloro-4,6-dimethylpyrimidine involves the direct electrophilic aromatic substitution of 4,6-dimethylpyrimidine. The C5 position, being beta to the nitrogen atoms, is the most electron-rich carbon on the ring, making it susceptible to chlorination by mild agents like N-Chlorosuccinimide (NCS).

Protocol 1: NCS-Mediated Chlorination

-

Reagents: 4,6-Dimethylpyrimidine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetic Acid (glacial).

-

Conditions: 50–60°C, 4–6 hours.

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4,6-dimethylpyrimidine and dissolve in glacial acetic acid (approx. 5 mL per mmol).

-

Addition: Add NCS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 55°C. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear less polar than the starting material.

-

Work-up: Once conversion is complete (>98%), cool to room temperature and pour onto crushed ice.

-

Neutralization: Carefully neutralize with saturated aqueous NaHCO₃ (pH ~8).

-

Extraction: Extract with Dichloromethane (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Causality Insight: Acetic acid is chosen as the solvent to protonate the pyrimidine nitrogens slightly, enhancing the solubility of NCS and stabilizing the transition state. The use of NCS avoids the handling hazards of chlorine gas while providing stoichiometric control to prevent over-chlorination.

Figure 1: Synthetic pathway via NCS-mediated chlorination targeting the electron-rich C5 position.

Part 3: Reactivity & Functionalization

The 5-chloro substituent is strategically valuable. Unlike the labile 2- or 4-chloro positions in pyrimidines (which undergo SNAr easily), the C5-Cl bond is robust against nucleophilic attack but highly reactive in transition-metal catalyzed couplings.

Key Reaction Pathways:

-

Suzuki-Miyaura Coupling (C5 Functionalization):

-

The C5-Cl bond serves as an excellent electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids. This allows for the construction of biaryl systems common in kinase inhibitors.

-

Catalyst System: Pd(OAc)₂ / S-Phos or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

-

-

Minisci Reaction (C2 Functionalization):

-

With C4, C5, and C6 blocked, the C2 position is the sole site for radical alkylation.

-

Reagents: Alkyl carboxylic acid, AgNO₃ (cat), (NH₄)₂S₂O₈.

-

-

N-Oxidation:

-

Treatment with m-CPBA yields the N-oxide, a precursor for rearranging the functionality to the C2 position (Boekelheide rearrangement) to generate 2-hydroxymethyl or 2-chloro derivatives.

-

Figure 2: Divergent reactivity map showing primary functionalization vectors for drug design.

Part 4: Applications in Drug Discovery[3]

1. Phosphatidylserine Synthase 1 (PSS1) Inhibitors Recent patent literature highlights the use of the 5-chloro-4,6-dimethylpyrimidine scaffold in the development of PSS1 inhibitors. These compounds are investigated for "synthetic lethality" in cancers where the PSS2 pathway is suppressed. The 5-chloro group provides essential steric bulk and electronic modulation to fit the enzyme's binding pocket.

2. Iron Chelation Therapy Derivatives such as 5-chloro-4,6-dimethylpyrimidine-2-ol 1-oxide act as bidentate ligands for Fe(III). These complexes are designed to treat iron deficiency anemia by providing a lipophilic, stable iron source that minimizes free iron toxicity (ROS generation) compared to traditional salts.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

STOT-SE: May cause respiratory irritation (H335).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling the solid powder.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the chloropyrimidine core is relatively stable.

-

Disposal: Dispose of as halogenated organic waste. Do not release into groundwater; risk analysis reports indicate persistence in environmental matrices.

References

-

European Patent Office. (2022). Pyrrolopyrazole Derivative as PSS1 Inhibitors (EP 3936192 B1). Retrieved from [Link]

- World Intellectual Property Organization. (2012). Fe(III) Complexes for the Treatment and Prophylaxis of Iron Deficiency (WO2012130882A1).

-

US Environmental Protection Agency. (1980). Environmental Aspects of Fuel Conversion Technology (Symposium Proceedings). Retrieved from [Link]

Sources

- 1. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

safety data sheet (SDS) for 5-Chloro-4,6-dimethylpyrimidine

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-4,6-dimethylpyrimidine

Chemical Identification and Structural Analogy

Understanding the chemical identity is the foundation of safety. 5-Chloro-4,6-dimethylpyrimidine and its 2-chloro isomer share the same molecular formula and weight, with the only difference being the position of the chlorine atom on the pyrimidine ring. This similarity suggests that their chemical reactivity and toxicological profiles are likely to be comparable.

Caption: Comparison of Target and Surrogate Compounds.

Hazard Identification and GHS Classification

Based on the data for 2-Chloro-4,6-dimethylpyrimidine, the compound is classified as hazardous.[1] The primary hazard is acute oral toxicity.[2] Researchers must operate under the assumption that 5-Chloro-4,6-dimethylpyrimidine presents a similar hazard profile.

GHS Classification (based on 2-Chloro-4,6-dimethylpyrimidine):

-

Acute Toxicity, Oral (Category 4) [1]

-

Skin Irritation (Category 2) - Reported by some sources [3]

-

Eye Irritation (Category 2) - Reported by some sources [3]

Caption: GHS Pictogram for Associated Hazards.

Signal Word: WARNING [1]

Hazard Statements:

This is the most consistently reported hazard. Ingestion of even small quantities can cause adverse health effects, necessitating immediate medical attention.[1]

First-Aid Measures: A Self-Validating Protocol

In the event of an exposure, immediate and correct action is critical. The following protocols are designed to be a self-validating system for emergency response. Always show the Safety Data Sheet (or this guide) to the attending physician.

Caption: Emergency First-Aid Response Workflow.

Detailed First-Aid Protocols:

-

If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek prompt medical attention.[1][5]

-

In Case of Skin Contact: Immediately flush the contaminated skin with large amounts of soap and water for at least 15 minutes.[1][5] Remove all contaminated clothing and shoes. If irritation develops or persists, seek medical attention.

-

In Case of Eye Contact: Promptly flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][5] If contact lenses are present, remove them if it is safe to do so. Immediate medical attention is required.

-

If Swallowed: Do NOT induce vomiting. [1] Rinse the mouth thoroughly with water. If the person is conscious, they may drink a glass of water.[6] Immediately call a poison control center or seek emergency medical attention.[1][7]

Fire-Fighting Measures

While the compound itself is a solid, it is combustible and can pose a fire hazard, especially in the form of dust.[6]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1] The choice of agent should be appropriate for the surrounding fire.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products can be released. These include toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

-

Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[1]

Accidental Release Measures

A swift and safe response to a spill is crucial to mitigate exposure and environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment (see Section 7).[1][8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

-

Methods for Cleaning Up: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8] After collection, clean the affected area.

Handling and Storage

Proactive safety through proper handling and storage is paramount in a research environment.

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary barriers against chemical exposure.

-

Engineering Controls: A chemical fume hood is essential to keep airborne concentrations low. Eyewash stations and safety showers must be readily accessible near the workstation.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations or European Standard EN166.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, is required to prevent skin exposure.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved N95 dust mask or equivalent respirator.

-

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the surrogate compound, 2-Chloro-4,6-dimethylpyrimidine.

| Property | Value | Source |

| Appearance | White to yellow solid/powder | [4] |

| Molecular Weight | 142.59 g/mol | |

| Melting Point | 34-38 °C | |

| Boiling Point | 100-102.5 °C @ 13 Torr | [4] |

| Flash Point | 110 °C (230 °F) | [1] |

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Reactivity: Generally stable under recommended storage conditions.[10]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[6]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Under thermal decomposition, it can release carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]

Toxicological Information

The toxicological profile is primarily defined by its acute oral toxicity.

-

Acute Toxicity:

-

Neurotoxicity: Lethal-dose studies in mice have shown that the compound can cause convulsions and muscle weakness, indicating it may be a neurotoxin.[3][12]

-

Carcinogenicity: No ingredient of the surrogate product is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]

-

Mutagenic/Reproductive Effects: No information available.[1]

This guide provides a comprehensive overview based on the best available data. Researchers and professionals must always apply the principles of prudent practice and risk assessment when handling any chemical, especially when data is extrapolated from a related compound.

References

-

Haz-Map. (n.d.). 2-Chloro-4,6-dimethylpyrimidine - Hazardous Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]

-

Chemsrc. (2025, August 29). 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

-

American Red Cross. (n.d.). Chemical Emergency Preparedness. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.8, 2019). Retrieved from [Link]

-

Borden Institute. (n.d.). Chemical Injuries. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]

-

New York State Department of Health. (2005, July 15). Chemical Terrorism Preparedness and Response Card. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aldrin. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine - Hazard. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Bromo-2-chloro-4,6-dimethylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. en.hesperian.org [en.hesperian.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Chemical Emergency Preparedness | American Red Cross [redcross.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. lgcstandards.com [lgcstandards.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 2-Chloro-4,6-dimethylpyrimidine - Hazardous Agents | Haz-Map [haz-map.com]

Navigating the Physicochemical Landscape of 5-Chloro-4,6-dimethylpyrimidine: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical properties of 5-Chloro-4,6-dimethylpyrimidine. While a definitive literature value for the melting and boiling points of this specific isomer remains elusive, this document provides critical context through comparative data of its isomers, established analytical protocols for empirical determination, and insights into its synthetic origins.

Executive Summary: The Data Gap and a Path Forward

Isomeric Comparison: Estimating Physicochemical Properties

The position of the chlorine atom on the pyrimidine ring significantly influences the molecule's intermolecular forces and, consequently, its melting and boiling points. By examining the known properties of its isomers, 2-Chloro-4,6-dimethylpyrimidine and 4-Chloro-2,6-dimethylpyrimidine, we can establish a reasonable estimation range for the 5-chloro isomer.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 | 34 - 38[1] | 210 - 212 |

| 4-Chloro-2,6-dimethylpyrimidine | 4472-45-1 | 221[2] | 80 - 82 @ 22 Torr[2] |

| 5-Chloro-4,6-dimethylpyrimidine | Not Found | Data Not Available | Data Not Available |

The significant difference in melting and boiling points between the 2-chloro and 4-chloro isomers underscores the sensitivity of these properties to substituent placement. The higher melting point of the 4-chloro isomer may be attributed to more efficient crystal packing. It is plausible that the melting and boiling points of 5-Chloro-4,6-dimethylpyrimidine will fall within or near the range established by these isomers.

Experimental Determination of Melting and Boiling Points

Given the lack of available data, empirical determination of the melting and boiling points is essential for any research involving 5-Chloro-4,6-dimethylpyrimidine. The following are standard, reliable protocols.

Melting Point Determination: The Capillary Method

The determination of a sharp melting point range is a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of 5-Chloro-4,6-dimethylpyrimidine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Workflow for Melting Point Determination

Caption: Capillary method workflow for melting point determination.

Boiling Point Determination: The Micro-Boiling Point Method

For small sample quantities, the micro-boiling point method is a highly effective technique.

Methodology:

-

Sample Preparation: A small amount of the liquid 5-Chloro-4,6-dimethylpyrimidine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a heating block or an oil bath.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then slowly reduced.

-

Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure has overcome the external pressure.

Workflow for Micro-Boiling Point Determination

Caption: Micro-boiling point determination workflow.

Synthesis of Chlorinated Pyrimidines: A Note on Purity

Understanding the synthetic route to 5-Chloro-4,6-dimethylpyrimidine is crucial, as residual starting materials or byproducts can impact its physical properties. The synthesis of chloropyrimidines often involves the treatment of the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

A plausible synthetic pathway for 5-Chloro-4,6-dimethylpyrimidine would start from 4,6-dimethylpyrimidin-5-ol. The purity of the final product would be contingent on the successful removal of any unreacted starting material and byproducts of the chlorination reaction.

General Synthetic Logic

Sources

Technical Guide: Toxicity and Handling Precautions for Dimethylpyrimidine Compounds

Executive Summary

Dimethylpyrimidine isomers (e.g., 4,6-dimethylpyrimidine, 2,4-dimethylpyrimidine) are critical heterocyclic intermediates in the synthesis of sulfonamide antibiotics, agrochemicals, and functional materials. While often perceived as "standard organic intermediates," their handling requires specific vigilance due to their flammability , irritant properties , and the potential for confusion with significantly more toxic analogs (such as dimethylpyridines).

This guide synthesizes physicochemical data, toxicological mechanisms, and field-proven handling protocols to establish a self-validating safety system for laboratory and pilot-scale operations.

Chemical Profile & Critical Distinctions[1][2]

A common error in safety assessments is conflating pyrimidines (1,3-diazines) with pyridines (azines). While structurally similar, their toxicological profiles differ. Researchers must verify the CAS number and structure before synthesis.

Key Isomers of Concern

| Compound Name | CAS Number | Structure Note | Physical State | Boiling Point | Flash Point (Est.) |

| 4,6-Dimethylpyrimidine | 1558-17-4 | Symmetric methyls at C4, C6 | Liquid | 154 °C | ~45–55 °C (Flammable) |

| 2,4-Dimethylpyrimidine | 108-79-2 | Asymmetric | Liquid | 148–149 °C | ~40–50 °C (Flammable) |

| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | Solid derivative | Solid | N/A | >100 °C |

Critical Warning: Do not confuse 2,4-dimethylpyrimidine with 2,4-dimethylpyridine (2,4-Lutidine) . The pyridine analog is significantly more toxic by inhalation and skin absorption. Always verify the nitrogen count in the ring (2 for pyrimidine, 1 for pyridine).

Hazard Identification (GHS Classification)

Based on harmonized data and Safety Data Sheets (SDS) for 4,6-dimethylpyrimidine:

-

Physical Hazard: Flammable Liquid (Category 3) (H226). Vapor/air mixtures are explosive above the flash point.

-

Health Hazard:

-

Skin Irritation (Category 2) (H315): Causes localized inflammation and dermatitis upon defatting of the skin.

-

Eye Irritation (Category 2A) (H319): Causes serious eye irritation; potential for corneal injury if not rinsed immediately.

-

STOT-SE (Category 3) (H335): May cause respiratory irritation (mucosal inflammation) upon inhalation of vapors.

-

Toxicological Profile & Metabolic Fate

Acute Toxicity Data

Specific LD50 data for the parent liquid dimethylpyrimidines is often limited in public registries compared to their solid derivatives. However, read-across data from structural analogs (alkylpyrimidines) suggests:

-

Oral LD50 (Rat): Estimated >1000 mg/kg (Category 4 or 5).

-

Inhalation: High vapor concentrations cause central nervous system (CNS) depression and respiratory tract irritation.

-

Dermal: Moderate irritant; systemic toxicity via skin absorption is lower than pyridine analogs but still non-negligible.

Metabolic Mechanism

The body processes alkylpyrimidines primarily through hepatic oxidation. The methyl groups are susceptible to cytochrome P450-mediated hydroxylation, followed by oxidation to carboxylic acids. This increases water solubility for renal excretion.

Diagram 1: Metabolic Pathway of 4,6-Dimethylpyrimidine

This diagram illustrates the oxidative biotransformation of the methyl group, a key detoxification route.

Caption: Hepatic oxidation pathway converting lipophilic dimethylpyrimidine into water-soluble carboxylic acid derivatives.

Risk Management & Handling Protocols

Engineering Controls

-

Ventilation: All handling of liquid dimethylpyrimidines must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Ground and bond all transfer containers. Use spark-proof tools due to the H226 flammability hazard.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Splash) | Nitrile (≥ 5 mil) | Provides adequate barrier for incidental splash.[1] Change immediately upon contact. |

| Gloves (Immersion) | Silver Shield / Viton | Aromatic heterocycles can permeate nitrile/latex over time. Laminate films offer >4h breakthrough. |

| Respiratory | Half-mask w/ OV Cartridge | Required only if working outside a hood (e.g., spill cleanup). "OV" (Organic Vapor) filter is essential. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor irritation and splash risk (H319). |

Experimental Workflow: Synthesis & Handling

To ensure "self-validating" safety, integrate these checkpoints into your batch record:

-

Pre-Start Check: Verify fume hood airflow and absence of ignition sources.

-

Transfer: Use a cannula or syringe for liquid transfer to minimize vapor release. Do not pour openly.

-

Quenching: If used in reaction, quench residual pyrimidine with dilute acid (protonation reduces volatility) before disposal.

-

Waste: Segregate into "Non-Halogenated Organic Solvent" waste. Do not mix with oxidizers (e.g., nitric acid) as violent reactions may occur.

Emergency Response Procedures

In the event of exposure or release, immediate action is required to mitigate mucosal damage and flammability risks.

Diagram 2: Emergency Response Decision Tree

This workflow guides the immediate response to spills or personnel exposure.

Caption: Decision logic for containing spills and treating exposure to dimethylpyrimidines.

References

-

PubChem. (2023). 4,6-Dimethylpyrimidine Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2023). Pyrimidine, 4,6-dimethyl- Thermochemical Data. [Link]

- Bray, H. G., et al. (1951). The Metabolism of Amines and Related Compounds. Biochemical Journal.

Sources

molecular weight and formula of 5-Chloro-4,6-dimethylpyrimidine

[1][2][3][4][5][6][7][8]

Core Identity & Physicochemical Profiling

5-Chloro-4,6-dimethylpyrimidine is a halogenated heterocyclic building block.[1][2][3][4][5] Unlike its more common isomer (2-chloro-4,6-dimethylpyrimidine), the chlorine atom in this molecule is positioned at the C5 carbon—the "aromatic" position of the pyrimidine ring—rather than adjacent to the nitrogen atoms. This structural distinction fundamentally alters its reactivity profile, making it a specialized scaffold for electrophilic aromatic substitution and cross-coupling reactions.

Molecular Specifications

| Property | Value | Technical Note |

| CAS Registry Number | 75712-75-3 | Distinct from 2-Cl isomer (4472-44-0) |

| IUPAC Name | 5-Chloro-4,6-dimethylpyrimidine | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | Monoisotopic mass: 142.03 Da |

| Isotope Pattern | M (100%), M+2 (32%) | Characteristic 3:1 Cl isotope ratio |

| SMILES | CC1=NC=NC(C)=C1Cl |

Physicochemical Properties (Experimental & Predicted)

-

Physical State: Solid or semi-solid at room temperature (Melting point typically >35°C, distinct from liquid pyrimidines).

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

-

Lipophilicity (LogP): ~1.8 – 2.1 (Predicted). The C5-Cl and dimethyl groups increase lipophilicity relative to the parent pyrimidine, facilitating cell membrane permeability in early-stage pharmacophores.

-

Acidity (pKa): The pyrimidine nitrogens are weakly basic (pKa ~2.0–2.5), reduced further by the electron-withdrawing inductive effect (-I) of the C5-chlorine.

Synthetic Pathways & Manufacturing Logic

The synthesis of 5-Chloro-4,6-dimethylpyrimidine typically proceeds via Electrophilic Aromatic Substitution (S_EAr) . The 4,6-dimethyl groups are electron-donating (via hyperconjugation), which activates the C5 position, making it susceptible to chlorination even though the pyrimidine ring is generally electron-deficient.

Primary Synthesis Route: Electrophilic Chlorination

Precursor: 4,6-Dimethylpyrimidine (CAS 1558-17-4). Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Mechanism:

-

Activation: The methyl groups at C4 and C6 increase electron density at C5.

-

Attack: The electrophilic chlorine species (Cl⁺ equivalent from NCS) attacks C5.

-

Re-aromatization: Loss of a proton restores the aromatic system.

Visualization of Synthesis Workflow

The following diagram illustrates the chlorination pathway and subsequent potential derivatization (e.g., oxidation to aldehyde for drug synthesis).

Caption: Synthesis of 5-Chloro-4,6-dimethylpyrimidine via electrophilic aromatic substitution at the activated C5 position.

Analytical Validation Protocols

To validate the identity of the synthesized compound, researchers must distinguish it from the 2-chloro isomer.

Proton NMR (^1H NMR) Signature

The symmetry of the molecule results in a simplified spectrum.

-

Solvent: CDCl₃ or DMSO-d₆.

-

C2-H (Aromatic): δ 8.80 – 9.00 ppm (1H, s) . This singlet is diagnostic. It is significantly deshielded by the two adjacent ring nitrogens.

-

C4,6-CH₃ (Methyls): δ 2.60 – 2.70 ppm (6H, s) . Appears as a single strong peak due to symmetry.

-

differentiation: The 2-chloro isomer would lack the low-field C2-H signal and instead show a C5-H signal (typically around δ 7.0 ppm), which is absent in the 5-chloro target.

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Parent Ion: m/z 142 (M⁺) and 144 (M+2) in a 3:1 intensity ratio , confirming the presence of a single chlorine atom.

Pharmaceutical Applications

5-Chloro-4,6-dimethylpyrimidine serves as a critical intermediate in the synthesis of bioactive heterocycles.

Drug Development Utility

-

P2X3 Receptor Antagonists: Used as a core scaffold for developing pain management therapeutics. The C2 position can be lithiated and formylated to generate 5-Chloro-4,6-dimethylpyrimidine-2-carbaldehyde, a key precursor for pyrrolopyrazole derivatives.

-

Phosphatidylserine Synthase 1 (PSS1) Inhibitors: The pyrimidine core is utilized in small molecules targeting cancer metabolism, specifically in tumors with suppressed PSS2 function (synthetic lethality).

-

Kinase Inhibition: The 5-chloro substitution modulates the electronic properties of the ring, often improving the binding affinity of the pyrimidine core in the ATP-binding pocket of kinases.

Reactivity Profile in MedChem

-

C2-Lithiation: The proton at C2 is acidic enough to be removed by strong bases (e.g., LiTMP), allowing for the introduction of electrophiles (aldehydes, halides) at the 2-position without disturbing the 5-Cl group.

-

Cross-Coupling: The 5-Cl group is generally less reactive towards S_NAr than 2-Cl or 4-Cl groups but can participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under specialized conditions to build biaryl systems.

References

-

European Patent Office. (2022). EP 3936192 A1: Pyrrolopyrazole derivative as PSS1 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary: 4-Chloro-2,6-dimethylpyrimidine (Isomer Comparison). Retrieved from [Link]

- Google Patents. (2020). WO2020179859A1: Synthesis of Pyrimidine Intermediates for Pharmaceutical Use.

Sources

- 1. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | 4472-45-1 [chemicalbook.com]

- 2. WO2020179859A1 - ããããã©ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

synthesis of antiviral agents using 5-Chloro-4,6-dimethylpyrimidine

Application Note: Strategic Synthesis of HIV-1 NNRTI Scaffolds using 5-Chloro-4,6-dimethylpyrimidine

Abstract & Scope

This technical guide details the strategic utilization of 5-Chloro-4,6-dimethylpyrimidine (5-CDMP) as a core scaffold in the synthesis of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While first-generation NNRTIs (e.g., Nevirapine) utilized simple heterocyclic cores, modern "flexible" inhibitors like Etravirine (TMC125) and Rilpivirine (TMC278) rely on Diarylpyrimidine (DAPY) motifs.

5-CDMP offers a unique advantage: the 5-chloro substituent provides essential electronic modulation and metabolic stability, while the 4,6-dimethyl groups offer hydrophobic pocket filling (specifically targeting the Val179/Leu100 region of HIV-1 RT) or serve as handles for lateral functionalization. This guide focuses on the C2-activation protocol , transforming the inert 5-CDMP starting material into a reactive electrophile capable of coupling with antiviral pharmacophores.

Part 1: Chemical Rationale & Reactivity Profile

The efficacy of 5-CDMP in antiviral synthesis relies on three structural features:

-

The C5-Chlorine Atom: Unlike C4/C6 halogens which are labile to nucleophilic attack, the C5-Cl is relatively inert to

conditions but exerts a strong inductive effect (-I), lowering the pKa of the ring nitrogens and modulating the electron density of the -

The C2-Position (The "Gateway"): In the starting material, C2 is occupied by a proton. To attach the characteristic "left-wing" aryl amine of DAPY inhibitors, C2 must be activated. Direct halogenation is difficult; therefore, we utilize an N-Oxide Activation Strategy (Reissert-Henze type reaction) .

-

The 4,6-Dimethyl Steric Block: These groups prevent unwanted nucleophilic attacks at C4/C6, forcing regioselectivity to the C2 position during the activation phase.

Part 2: Critical Intermediate Synthesis (The Activation Protocol)

Objective: Convert 5-Chloro-4,6-dimethylpyrimidine into 2,5-Dichloro-4,6-dimethylpyrimidine . This intermediate serves as the universal acceptor for antiviral amine coupling.

Workflow Diagram (Graphviz)

Caption: Activation pathway transforming the inert pyrimidine core into a reactive electrophile via N-oxidation and chlorination.

Step 1: N-Oxidation

Rationale: The nitrogen lone pair is oxidized to create an N-oxide. This activates the adjacent C2 carbon towards nucleophilic attack by chloride ions in the subsequent step.

Reagents:

-

5-Chloro-4,6-dimethylpyrimidine (1.0 eq)

-

m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 70-75%)

-

Dichloromethane (DCM) (Solvent)

-

10%

(Quenching)

Protocol:

-

Dissolve 10.0 g of 5-Chloro-4,6-dimethylpyrimidine in 150 mL of DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add mCPBA (1.2 eq) portion-wise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The N-oxide is significantly more polar.

-

Workup: Wash the organic layer with 10%

(3 x 50 mL) to remove m-chlorobenzoic acid byproduct. -

Dry over

, filter, and concentrate in vacuo. -

Yield Expectation: 85–92% (Off-white solid).

Step 2: Regioselective Chlorination (Reissert-Henze)

Rationale: Reaction with phosphorus oxychloride (

Reagents:

-

Pyrimidine N-oxide intermediate (from Step 1)

-

Phosphorus oxychloride (

) (5.0 eq, acts as solvent/reagent) -

Triethylamine (

) (1.0 eq, catalyst/base)

Protocol:

-

Place the N-oxide (5.0 g) in a dry round-bottom flask under Argon.

-

Add

(15 mL) carefully. -

Add

(0.5 mL) dropwise. -

Heat the mixture to reflux (105°C) for 2 hours. The suspension will clear as the reaction proceeds.

-

Quenching (CRITICAL SAFETY): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid.

-

Neutralize with

to pH 7–8. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

-

Product: 2,5-Dichloro-4,6-dimethylpyrimidine.

Part 3: Antiviral Pharmacophore Assembly (Coupling)

Objective: Synthesis of a DAPY-like NNRTI candidate by coupling the activated core with an aromatic amine (e.g., 4-aminobenzonitrile).

Step 3: Nucleophilic Aromatic Substitution ( )

Rationale: The newly installed C2-Cl is highly electrophilic due to the electron-withdrawing nature of the ring nitrogens and the C5-Cl.

Protocol:

-

Dissolve 4-aminobenzonitrile (1.1 eq) in anhydrous DMF (10 mL/g).

-

Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 mins to generate the anilide anion.

-

Add 2,5-Dichloro-4,6-dimethylpyrimidine (1.0 eq) dissolved in minimal DMF.

-

Heat to 80°C for 6 hours.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[1]

-

Recrystallization: Ethanol/Water.

Part 4: Data Summary & Validation

The following table summarizes the expected analytical data for the key intermediate and final antiviral candidate.

| Compound | Structure Description | Key 1H NMR Signals (DMSO-d6) | Expected Yield |

| Starting Material | 5-Cl-4,6-dimethylpyrimidine | N/A | |

| Intermediate 1 | N-Oxide | 88% | |

| Activated Core | 2,5-Dichloro-4,6-dimethyl | 75% | |

| Antiviral Candidate | 2-(4-cyanophenylamino)-5-Cl... | 65% |

Part 5: Safety & Handling

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be performed by adding the reaction mixture to ice, never the reverse. -

mCPBA: Shock sensitive in pure form. Store in a refrigerator. Potentially explosive if concentrated to dryness with organic solvents; always wash with basic solution to remove peracids before concentration.

-

Antiviral Candidates: Treat all synthesized analogues as potential biohazards/potent bioactive agents. Use full PPE and handle in a fume hood.

References

-

Janssen, P. A., et al. (2005). Structure-Based Design of Diarylpyrimidines (DAPYs) as Potent Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.[2][3] Journal of Medicinal Chemistry.

-

Sakata, S., et al. (2008). Synthesis and anti-HIV-1 activity of 2-amino-6-arylthio-benzonitriles and related compounds. Bioorganic & Medicinal Chemistry Letters.[3]

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[4] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.

-

Organic Syntheses. (2011). General procedures for Pyrimidine N-oxide rearrangements. Organic Syntheses, Coll.[1] Vol. 10.

-

BenchChem. (2025).[5] Safety Data Sheet: 5-Chloro-4,6-dimethylpyrimidine.

Sources

Suzuki-Miyaura coupling reactions with 5-Chloro-4,6-dimethylpyrimidine

An Application Guide to Suzuki-Miyaura Coupling Reactions with 5-Chloro-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4] This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to 5-Chloro-4,6-dimethylpyrimidine, a readily available and electron-deficient heteroaryl chloride. We will explore the mechanistic rationale behind optimizing reaction parameters, present a detailed experimental protocol, and offer insights into achieving high-yield synthesis of 5-aryl-4,6-dimethylpyrimidines, which are valuable building blocks for pharmaceutical and agrochemical research.[2][5]

Scientific Rationale and Mechanistic Overview

The Privileged Pyrimidine Scaffold

Pyrimidine derivatives are integral to a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][5][6] Their prevalence in natural products like nucleic acids (cytosine, thymine, uracil) and synthetic drugs such as Imatinib and Rosuvastatin underscores their significance.[2][7] The ability to selectively introduce aryl and heteroaryl substituents at the C5 position via cross-coupling reactions dramatically expands the chemical space available for drug design and lead optimization programs.

The Challenge of Heteroaryl Chlorides

From an industrial and economic standpoint, aryl and heteroaryl chlorides are highly desirable starting materials due to their lower cost and greater availability compared to the corresponding bromides and iodides.[8] However, their utility in cross-coupling is hampered by the strength of the C-Cl bond, which makes the initial, rate-determining oxidative addition step to the palladium(0) catalyst more challenging.[9][10]

Fortunately, the 5-Chloro-4,6-dimethylpyrimidine substrate possesses an inherent electronic advantage. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the C-Cl bond towards oxidative addition, making it significantly more reactive than typical aryl chlorides.[11][12] Nevertheless, achieving high efficiency and yield still necessitates a carefully optimized catalytic system.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][13] The cycle is generally understood to have three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-Chloro-4,6-dimethylpyrimidine, forming a Pd(II) intermediate. This is typically the slowest step for chloride substrates.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Chloro-4,6-dimethylpyrimidine in Drug Discovery

The following Application Note and Protocol Guide details the strategic utilization of 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) in pharmaceutical development.

Abstract & Introduction

5-Chloro-4,6-dimethylpyrimidine is a specialized heterocyclic scaffold increasingly utilized in the synthesis of kinase inhibitors (e.g., JAK, FAK) and novel enzyme inhibitors (e.g., PSS1 inhibitors for cancer therapy).[1] Unlike its more common isomer, 2-chloro-4,6-dimethylpyrimidine, this molecule presents a unique "inverted" reactivity profile.[1] The C-5 chlorine atom is sterically shielded by flanking methyl groups and is electronically deactivated towards typical nucleophilic aromatic substitution (

This guide outlines the physicochemical profile, synthesis logic, and two critical protocols: Selective C-2 Formylation (for library expansion) and C-5 Cross-Coupling (for biaryl synthesis).

Chemical Profile

| Property | Specification |

| Chemical Name | 5-Chloro-4,6-dimethylpyrimidine |

| CAS Number | 75712-75-3 |

| Molecular Formula | |

| Molecular Weight | 142.59 g/mol |

| Structure | Pyrimidine ring; Methyls at 4,6; Chloro at 5; H at 2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Key Reactivity | C-2 Deprotonation (Acidic H), C-5 Pd-Catalyzed Coupling |

Mechanistic Insight & Reactivity Landscape[1][3]

The utility of 5-chloro-4,6-dimethylpyrimidine stems from the electronic interplay between the electron-deficient pyrimidine ring and its substituents.[1]

-

The "Shielded" C-5 Position: The chlorine at C-5 is flanked by two methyl groups.[1] This steric bulk prevents unwanted nucleophilic attack, making the C-Cl bond stable against standard amines or alkoxides used elsewhere in a synthesis sequence. It requires Palladium catalysis (Suzuki/Buchwald) to activate.

-

The "Active" C-2 Position: The proton at C-2 is significantly acidified by the adjacent ring nitrogens and the inductive effect of the C-5 chlorine.[1] This allows for regioselective metallation (using Turbo Grignard or Li-bases) without disturbing the C-Cl bond, providing a gateway to aldehydes, carboxylates, or heteroaryl couplings.[1]

Reactivity Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core.

Figure 1: Divergent functionalization pathways for 5-Chloro-4,6-dimethylpyrimidine.[1] The C-2 metallation pathway is critical for generating complex pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol A: Selective C-2 Formylation via Turbo-Grignard

Application: Synthesis of 5-Chloro-4,6-dimethylpyrimidine-2-carbaldehyde, a key intermediate for Phosphatidylserine Synthase 1 (PSS1) inhibitors [1].[1] Rationale: Standard lithiation (n-BuLi) can be too aggressive, risking Lithium-Halogen exchange at the C-5 position.[1] The use of Knochel-Hauser Base (iPrMgCl[1]·LiCl) allows for softer, thermodynamically controlled deprotonation at C-2.[1]

Reagents:

-

5-Chloro-4,6-dimethylpyrimidine (1.0 eq)[1]

-

iPrMgCl[1]·LiCl (Turbo Grignard) (1.3 M in THF, 1.2 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous, 2.0 eq)[1]

-

Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

flow. -

Dissolution: Add 5-Chloro-4,6-dimethylpyrimidine (1.42 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice/water bath.

-

Metallation: Dropwise add iPrMgCl·LiCl (9.2 mL, 12 mmol) over 10 minutes.

-

Observation: The solution may turn slightly yellow/orange.

-

Critical Check: Stir at 0°C for 1 hour. Do not let the temperature rise, as this ensures the magnesiated species forms at C-2 without attacking the C-5 chloride.[1]

-

-

Quench: Add anhydrous DMF (1.55 mL, 20 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated

solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over -

Purification: The crude residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 75-85%.[1]

-

Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Application: Installing aryl groups to create biaryl kinase inhibitor scaffolds.[1]

Rationale: The C-5 chloride is deactivated.[1] Standard

Reagents:

-

5-Chloro-4,6-dimethylpyrimidine (1.0 eq)[1]

-

Arylboronic acid (1.5 eq)

- (0.05 eq)

- (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or pressure tube with the pyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and aqueous

(1.5 mL). -

Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

-

Note: The steric bulk of the methyl groups requires higher energy input than typical chloropyrimidines.

-

-

Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via column chromatography.

Quality Control & Analytical Standards

When sourcing or synthesizing this intermediate, the following QC parameters are critical to ensure downstream success.

| Test | Method | Acceptance Criteria | Note |

| Purity | HPLC (254 nm) | > 98.0% | Impurities often include the 2-chloro isomer (if sourced poorly).[1] |

| Identity | 1H NMR (DMSO-d6) | Singlet ~2.5 ppm (6H, methyls); Singlet ~8.8 ppm (1H, C-2 H).[1] | The C-2 proton shift is diagnostic.[1] If absent, C-2 is substituted.[1] |

| Water Content | Karl Fischer | < 0.5% | Critical for Protocol A (Turbo Grignard). |

| Residual Solvents | GC-HS | < Limit | Toluene is a common synthesis solvent; must be removed.[1] |

Safety & Handling (SDS Summary)

-

Hazards: 5-Chloro-4,6-dimethylpyrimidine is classified as Skin Irrit. 2 and Eye Irrit. 2 .[1] It may be harmful if swallowed.

-

Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.

-

Specific Precaution: In Protocol A, the magnesiated intermediate is air-sensitive. Maintain strict inert atmosphere.

-

Disposal: Halogenated organic waste. Do not mix with acid streams (potential for HCl generation).

References

-

European Patent Office. (2022). Pyrrolopyrazole Derivative and use thereof as PSS1 Inhibitor. EP 3936192 A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75712-75-3, 5-Chloro-4,6-dimethylpyrimidine.[1]

- Knochel, P., et al. (2011). Functionalization of Heterocycles using Turbo-Grignard Reagents.Angewandte Chemie Int. Ed. (General reference for Protocol A mechanism).

-

BenchChem. (2025).[2] Application Notes for Nucleophilic Substitution on Chloropyrimidines.

Sources

Application Note: Divergent Synthesis of Agrochemicals from 5-Chloro-4,6-dimethylpyrimidine

Part 1: Executive Summary & Chemical Logic

The Strategic Value of the 5-Chloro-4,6-dimethylpyrimidine Scaffold

In the design of modern agrochemicals—particularly herbicides and fungicides—the pyrimidine ring serves as a privileged structure due to its ability to mimic nucleobases and inhibit specific enzyme cofactors.

5-Chloro-4,6-dimethylpyrimidine (5-CDMP) represents a unique "blocked" scaffold. Unlike its non-chlorinated counterparts, the chlorine atom at the C-5 position serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism at the electron-rich C-5 position, significantly increasing the persistence and half-life of the active ingredient within the plant or fungal system.

-

Electronic Modulation: The electron-withdrawing nature of the 5-Cl group increases the acidity of the methyl protons at C-4 and C-6, enhancing their reactivity toward electrophiles (e.g., aldehydes, halogens) without requiring harsh bases.

This guide details the transformation of 5-CDMP into three classes of agrochemical precursors: Pyrimidinyl-alkyl ethers (Herbicides) , Styryl-pyrimidines (Fungicides) , and Pyrimidinyl-carboxylic acids .

Part 2: Critical Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthetic utility of 5-CDMP.

Figure 1: Divergent synthetic pathways from 5-CDMP to key agrochemical pharmacophores.

Part 3: Detailed Experimental Protocols

Protocol A: Lateral Bromination for Pyrimidinyl-Ether Synthesis

Objective: Selective functionalization of the C-4 methyl group to create an electrophilic handle. This is the primary route for synthesizing Pyrimidinyloxy herbicides, which inhibit acetolactate synthase (ALS).

Mechanism: Free-radical halogenation. The 5-Cl substituent stabilizes the transition state slightly less than a 5-H, but prevents ring bromination.

Reagents & Materials

-

Substrate: 5-Chloro-4,6-dimethylpyrimidine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative)

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]

-

Dissolution: Dissolve 14.25 g (100 mmol) of 5-CDMP in 100 mL of anhydrous solvent.

-

Addition: Add 18.7 g (105 mmol) of NBS and 0.82 g (5 mmol) of AIBN.

-

Reaction: Heat the mixture to reflux (77°C for CCl₄) under nitrogen. Monitor by TLC (Hexane:EtOAc 8:2).

-

Critical Control Point: The reaction is complete when the succinimide floats to the top as a white solid (typically 2–4 hours).

-

-

Workup: Cool to room temperature. Filter off the succinimide precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting yellow oil (5-chloro-4-(bromomethyl)-6-methylpyrimidine) is unstable and should be used immediately for the coupling step.

-

Coupling (Example): Dissolve the crude bromide in acetonitrile, add 1.1 eq of a substituted phenol (e.g., 2-methoxy-phenol) and 2.0 eq of K₂CO₃. Reflux for 6 hours to yield the pyrimidinyl ether.

Protocol B: Aldol-Knoevenagel Condensation for Styryl Fungicides

Objective: Synthesis of 5-chloro-4-methyl-6-styrylpyrimidine derivatives. These compounds exhibit significant fungicidal activity by disrupting fungal cell wall biosynthesis.

Mechanism: The 4/6-methyl groups are "active" (acidic) due to the electron deficiency of the pyrimidine ring, enhanced by the 5-Cl group.

Reagents & Materials

-

Substrate: 5-Chloro-4,6-dimethylpyrimidine (10 mmol)

-

Electrophile: 2,4-Dichlorobenzaldehyde (10 mmol)

-

Catalyst/Solvent: Acetic Anhydride (Ac₂O) or Piperidine in Ethanol.

Step-by-Step Methodology (Acetic Anhydride Method)

-

Mixing: In a 50 mL pressure tube or heavy-walled flask, combine 1.42 g (10 mmol) of 5-CDMP and 1.75 g (10 mmol) of 2,4-dichlorobenzaldehyde.

-

Solvent Addition: Add 10 mL of Acetic Anhydride.

-

Reflux: Heat the mixture to 120–130°C for 8–12 hours.

-

Note: The high temperature is required to overcome the activation energy of the methyl deprotonation.

-

-

Quenching: Cool the reaction mixture to 0°C.

-

Precipitation: Pour the reaction mass into 100 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

-

Isolation: A solid precipitate (the mono-styryl product) will form. Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).

Data Validation:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Appearance | Yellow crystalline solid |

| 1H NMR Characteristic | Trans-alkene doublets (J = 15–16 Hz) at δ 7.2–7.8 ppm |

Protocol C: Oxidative Transformation to Carboxylic Acids

Objective: Conversion of methyl groups to carboxylic acids to generate 5-Chloropyrimidine-4-carboxylic acid , a precursor for auxin-mimic herbicides (similar to Aminopyralid or Clopyralid structures).

Reagents & Materials

-

Oxidant: Potassium Permanganate (KMnO₄)

-

Medium: Aqueous Pyridine or t-Butanol/Water

Step-by-Step Methodology

-

Preparation: Suspend 5-CDMP (10 mmol) in 50 mL of water/pyridine (1:1).

-

Oxidant Addition: Add KMnO₄ (40 mmol, 4 eq) in portions over 1 hour while maintaining temperature at 60°C.

-

Reflux: Heat to 90°C for 4 hours. The purple color should dissipate to a brown MnO₂ precipitate.

-

Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

-

Acidification: Concentrate the filtrate to ~20 mL and acidify to pH 2 with concentrated HCl.

-

Isolation: The carboxylic acid will precipitate. If di-acid is formed (4,6-dicarboxylic acid), it may require continuous extraction with ethyl acetate.

Part 4: References

-

Synthesis of Pyrimidine Derivatives: Title: Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. Source: ResearchGate. URL:[Link]

-

Reactivity of Halogenated Pyrimidines: Title: Synthesis and Substitution Reactions of 4(6)-Chloro-Dihydropyrimidines. Source: Semantic Scholar. URL:[Link]

-

Agrochemical Intermediates (Patent): Title: Pyrrolopyrazole derivative (EP3936192A1). Source: Google Patents. URL:

-

Functionalization of Methyl Pyrimidines: Title: Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. Source: The Pharma Innovation. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. WO2020179859A1 - ããããã©ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Notes and Protocols: The Strategic Functionalization of 5-Chloro-4,6-dimethylpyrimidine with Amines and Nucleophiles

Introduction: The Pyrimidine Core and the C5 Challenge

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its nitrogen-rich, electron-deficient nature makes it a prime candidate for functionalization, often through nucleophilic aromatic substitution (SNAr). However, the reactivity of the pyrimidine ring is highly dependent on the position of the leaving group. While the C2, C4, and C6 positions are activated towards nucleophilic attack, the C5 position is notoriously unreactive.[3]

This guide focuses on a particularly challenging substrate: 5-Chloro-4,6-dimethylpyrimidine . Here, the chloro leaving group is situated at the inert C5 position. Compounding this, the ring is further deactivated by two electron-donating methyl groups at the C4 and C6 positions. Standard SNAr conditions often fail, necessitating a more strategic and mechanistically informed approach.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 5-Chloro-4,6-dimethylpyrimidine, detailing the mechanistic challenges of direct substitution and presenting robust, field-proven protocols for its successful amination and functionalization using modern catalytic methods.

Part 1: The Inert Nature of the C5 Position - A Mechanistic Hurdle

The primary pathway for nucleophilic substitution on halogenated pyrimidines is the SNAr mechanism. This is a two-step addition-elimination process proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction rate.

The Decisive Role of Resonance Stabilization

For substitution at the C4 position (analogous to C6), the negative charge of the Meisenheimer complex is effectively delocalized across the electronegative ring nitrogens, providing significant stabilization. This is not the case for substitution at C5.

As illustrated below, an attack at C5 results in a Meisenheimer complex where the negative charge is confined to the carbon atoms and cannot be stabilized by the adjacent nitrogen atoms. This results in a much higher energy intermediate and a correspondingly slower reaction rate, rendering the C5 position significantly less reactive.[3]

The Deactivating Influence of Methyl Groups

The two methyl groups at C4 and C6 are electron-donating via induction and hyperconjugation. This increases the electron density of the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This electronic effect, combined with the positional disadvantage of the C5 chloro group, makes direct SNAr on 5-Chloro-4,6-dimethylpyrimidine exceptionally challenging. While reactions may be forced with highly potent nucleophiles under harsh conditions (e.g., high temperatures in polar aprotic solvents), yields are often poor and substrate scope is limited.[5]

Part 2: The Modern Solution - Palladium-Catalyzed Buchwald-Hartwig Amination

For unreactive heteroaryl halides, the most effective and versatile strategy for C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination.[6] This cross-coupling reaction circumvents the need for the formation of a high-energy Meisenheimer complex and has been successfully applied to the amination of 5-halopyrimidines, which are otherwise difficult substrates.[7][8]

The Catalytic Cycle: A Paradigm Shift

The Buchwald-Hartwig reaction operates through a catalytic cycle involving a Palladium(0) active species. The use of bulky, electron-rich phosphine ligands is critical for the success of this transformation, as they promote the key steps of oxidative addition and reductive elimination.

Protocol 1: Palladium-Catalyzed Amination of 5-Chloro-4,6-dimethylpyrimidine

This protocol describes a general and reliable method for coupling primary or secondary amines using a modern palladium catalyst system.

A. Expertise & Causality: Why These Conditions?

-

Inert Atmosphere: The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

-

Palladium Precatalyst & Ligand: We use a combination of a palladium source (like Pd₂(dba)₃) and a specialized biarylphosphine ligand (like BrettPhos). These bulky, electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step to form the C-N bond.[7][8]

-

Base: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used. Its role is to deprotonate the amine (or the intermediate Pd-amine complex) to generate the more nucleophilic amide, which is necessary for the catalytic cycle to proceed. Stronger bases like sodium tert-butoxide can be used but may not be compatible with all functional groups.[8]

-

Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used. They are excellent at dissolving the organic reagents and do not interfere with the catalytic intermediates.

B. Materials & Equipment

-

5-Chloro-4,6-dimethylpyrimidine (1.0 eq)

-

Amine of choice (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

BrettPhos or other suitable biaryl phosphine ligand (4.4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (1.4 eq)

-

Toluene, anhydrous (0.2 M concentration relative to the pyrimidine)

-

Schlenk tube or sealed reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

C. Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Chloro-4,6-dimethylpyrimidine, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.

-

Inerting: Seal the tube with a septum or screw cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir for 2-3 minutes, then add the amine nucleophile via syringe.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 5-amino-4,6-dimethylpyrimidine derivative.

Part 3: Reactions with Other Nucleophiles

While amines often require catalysis, stronger nucleophiles like thiolates (RS⁻) or alkoxides (RO⁻) may react with 5-Chloro-4,6-dimethylpyrimidine via a direct SNAr pathway, albeit under forcing conditions.

Protocol 2: Direct SNAr with a Thiol Nucleophile

This protocol outlines a method for introducing a sulfur nucleophile, which is generally more reactive than a corresponding amine or alcohol.[9]

A. Expertise & Causality: Why These Conditions?

-

Nucleophile Generation: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the thiol in situ, generating the highly nucleophilic thiolate anion. This is a crucial step to increase the driving force of the reaction.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reagents and helps to stabilize the charged intermediates of the SNAr reaction without protonating the nucleophile.[10]

-

Temperature: Elevated temperatures (100-140 °C) are often required to provide sufficient thermal energy to overcome the high activation barrier for SNAr at the C5 position.[10]

B. Materials & Equipment

-

5-Chloro-4,6-dimethylpyrimidine (1.0 eq)

-

Thiol of choice (e.g., thiophenol) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Inert gas supply

C. Step-by-Step Procedure

-

Thiolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF. Carefully add the sodium hydride portion-wise at 0 °C. Add the thiol dropwise to the suspension and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

SNAr Reaction: Add a solution of 5-Chloro-4,6-dimethylpyrimidine in a minimal amount of anhydrous DMF to the thiolate solution.

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.

-

Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Pour the mixture into a larger volume of water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Presentation and Troubleshooting

Table 1: Comparison of Synthetic Strategies

| Feature | Direct SNAr with Amines | Palladium-Catalyzed Amination |

| Mechanism | Addition-Elimination (Meisenheimer) | Organometallic Catalytic Cycle |

| Conditions | Harsh (120-160 °C), strong base, NMP/DMF | Mild (80-110 °C), weaker base, Toluene |

| Amine Scope | Limited to strong, unhindered nucleophiles | Broad (primary, secondary, anilines)[7][8] |

| Typical Yields | Low to Moderate | Good to Excellent[8] |

| Pros | Catalyst-free, simple setup | High efficiency, wide scope, reliable |

| Cons | Low reactivity, harsh conditions, side reactions | Requires expensive catalyst/ligand, air-sensitive |

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous conditions.3. Base is not strong enough or is hydrated. | 1. Use fresh reagents; ensure proper inert atmosphere technique.2. Use freshly distilled, anhydrous solvents.3. Use finely powdered, oven-dried base. Consider a stronger base like NaOt-Bu if compatible. |

| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Side reaction in the catalytic cycle. | 1. Ensure all reagents and solvents are rigorously dry.2. Screen different ligands; sometimes a different ligand can suppress this pathway. |

| Formation of Side Products | 1. Reaction temperature is too high.2. Di-amination of a primary amine. | 1. Lower the reaction temperature to 80-90 °C.2. Use a slight excess of the pyrimidine starting material or carefully control stoichiometry. |

References

-

Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of ureas. MIT Open Access Articles. [Link]

-

Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2887-2890. [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

Coutts, S. J., et al. (2011). Diversity oriented synthesis: substitution at C5 in unreactive pyrimidines by Claisen rearrangement and reactivity in nucleophilic substitution at C2 and C4 in pteridines and pyrido[2,3-d]pyrimidines. University of Strathclyde. [Link]

-

Spartan Molecular Modeling. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

-

Smith, S. M., & Buchwald, S. L. (2020). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

- Unknown Author. (n.d.). Nucleophilic Substitution Reactions. Source Link Unavailable.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Carey, F. A., & Sundberg, R. J. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

-

Unknown Author. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

-

Fiedler, J., et al. (2016). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Journal of the American Chemical Society. [Link]

-

User: Mithoron. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. [Link]

-

Viveros-Ceballos, J. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

-

Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

-

Fernandez-Moro, D., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 4,6-Dimethylpyrimidine Reaction Optimization